molecular formula C19H19NO4S B4159869 3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid

3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid

Cat. No.: B4159869
M. Wt: 357.4 g/mol
InChI Key: OABGBAQJPQTJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a thienyl group, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl group, the introduction of the hydroxy-methyl-butynyl group, and the coupling of these intermediates with the phenylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid
  • 3-methyl-1-butyne
  • N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide

Uniqueness

3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-19(2,24)11-10-14-8-9-16(25-14)18(23)20-15(12-17(21)22)13-6-4-3-5-7-13/h3-9,15,24H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGBAQJPQTJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(CC(=O)O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid
Reactant of Route 2
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid
Reactant of Route 3
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid
Reactant of Route 4
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid
Reactant of Route 5
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-({[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}amino)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.